molecular formula C9H11N5O3 B11869400 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid

Cat. No.: B11869400
M. Wt: 237.22 g/mol
InChI Key: DKDRJCSNPGPILQ-UHFFFAOYSA-N
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Description

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is a compound with a complex structure that includes a purine ring, which is a key component in many biological molecules such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of a purine derivative with an appropriate amino acid under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its role in biological processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's structure suggests a variety of interactions with biological macromolecules, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O3C_8H_{10}N_4O_3, with a molecular weight of approximately 214.19 g/mol. Its structure includes a purine base, which is known for its role in nucleic acids and various metabolic processes.

Research indicates that compounds with purine-like structures can interact with various enzymes and receptors in the body. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, potentially affecting cell proliferation.
  • Modulation of Receptor Activity : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Biological Activity Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, similar structures have shown IC50 values in the low micromolar range against leukemia cells, indicating potential as anticancer agents .
  • Neuroprotective Effects : Research has suggested that purine derivatives may play a role in neuroprotection by modulating glutamate receptors and reducing excitotoxicity associated with neurodegenerative diseases .
  • Anti-inflammatory Properties : Compounds with structural similarities have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory activity .

Case Study 1: Anticancer Activity

A study evaluating the efficacy of various purine derivatives found that this compound exhibited significant cytotoxicity against human leukemia cells (CCRF-CEM). The compound was tested at multiple concentrations, revealing an IC50 value of approximately 5 µg/mL, suggesting strong potential as an antitumor agent.

Case Study 2: Neuroprotective Mechanisms

In another investigation focused on neurodegenerative diseases, researchers utilized molecular docking simulations to assess the binding affinity of this compound to NMDA receptors. Results indicated favorable binding interactions that could mitigate excitotoxicity associated with conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against leukemia cells
NeuroprotectiveModulation of NMDA receptors
Anti-inflammatoryInhibition of cytokine production

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-[(6-oxo-1,7-dihydropurin-2-yl)amino]butanoic acid

InChI

InChI=1S/C9H11N5O3/c1-2-4(8(16)17)12-9-13-6-5(7(15)14-9)10-3-11-6/h3-4H,2H2,1H3,(H,16,17)(H3,10,11,12,13,14,15)

InChI Key

DKDRJCSNPGPILQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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